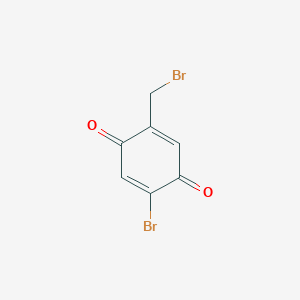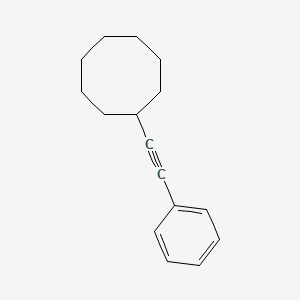![molecular formula C14H29NOSi B12611756 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile CAS No. 918422-65-8](/img/structure/B12611756.png)
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile is a chemical compound with the molecular formula C14H29NOSi It is characterized by the presence of a hydroxyl group, a nitrile group, and a tri(propan-2-yl)silyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pentanenitrile Backbone: This can be achieved through the reaction of a suitable alkyl halide with a nitrile compound under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydrolysis or oxidation reactions.
Attachment of the Tri(propan-2-yl)silyl Group: This step involves the reaction of the intermediate compound with tri(propan-2-yl)silane under appropriate conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Hydroxy-4-[tri(methyl)silyl]pentanenitrile
- 5-Hydroxy-4-[tri(ethyl)silyl]pentanenitrile
- 5-Hydroxy-4-[tri(butyl)silyl]pentanenitrile
Uniqueness
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918422-65-8 |
|---|---|
Formule moléculaire |
C14H29NOSi |
Poids moléculaire |
255.47 g/mol |
Nom IUPAC |
5-hydroxy-4-tri(propan-2-yl)silylpentanenitrile |
InChI |
InChI=1S/C14H29NOSi/c1-11(2)17(12(3)4,13(5)6)14(10-16)8-7-9-15/h11-14,16H,7-8,10H2,1-6H3 |
Clé InChI |
VGTQOIUGMRFAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)C(CCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
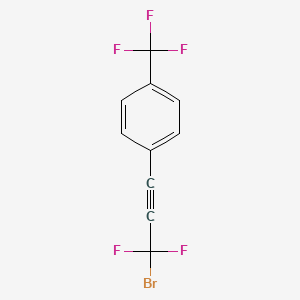
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
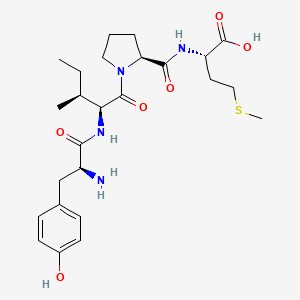
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
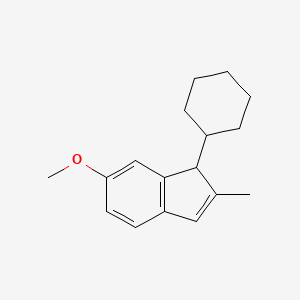
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)

